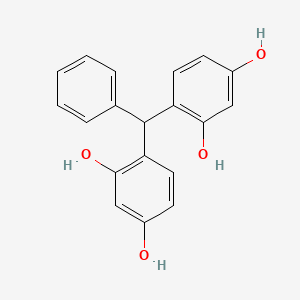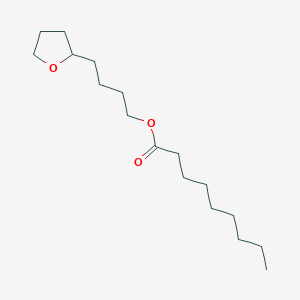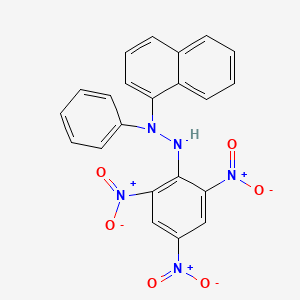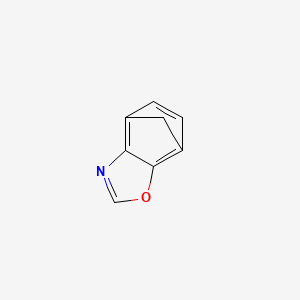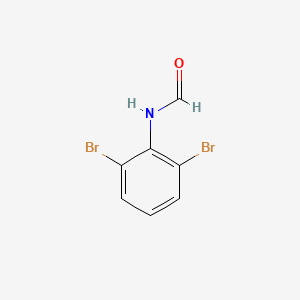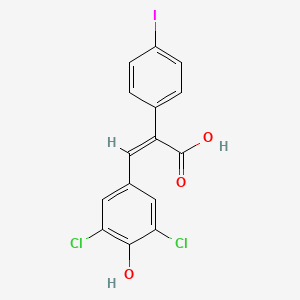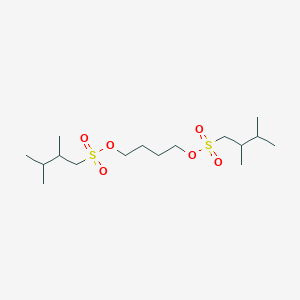
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is a chemical compound that features a butane backbone with two sulfonate groups attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 2,3-dimethylbutane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the substituent used.
科学研究应用
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) involves its ability to interact with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in a range of applications.
相似化合物的比较
Similar Compounds
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate):
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonyl chloride): A precursor used in the synthesis of the sulfonate compound.
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonic acid): An oxidized form of the sulfonate compound.
Uniqueness
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications.
属性
CAS 编号 |
5458-44-6 |
|---|---|
分子式 |
C16H34O6S2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-(2,3-dimethylbutylsulfonyloxy)butyl 2,3-dimethylbutane-1-sulfonate |
InChI |
InChI=1S/C16H34O6S2/c1-13(2)15(5)11-23(17,18)21-9-7-8-10-22-24(19,20)12-16(6)14(3)4/h13-16H,7-12H2,1-6H3 |
InChI 键 |
BSIWORPCWLQVBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)CS(=O)(=O)OCCCCOS(=O)(=O)CC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


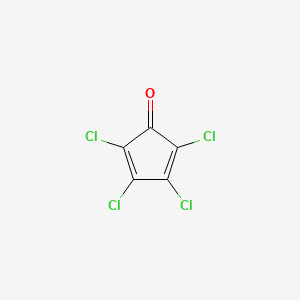
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
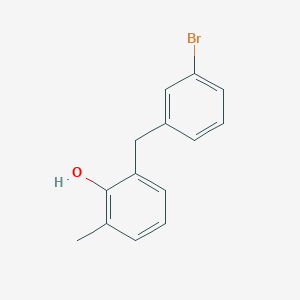
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
